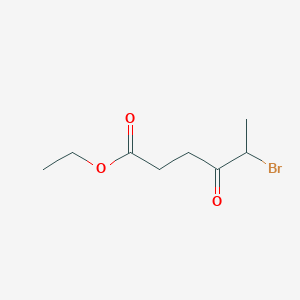
Ethyl 5-bromo-4-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-4-oxohexanoate is an organic compound with the molecular formula C8H13BrO3 It is a derivative of hexanoic acid, featuring a bromine atom at the 5th position and a keto group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4-oxohexanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-oxohexanoate. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperature and the use of efficient brominating agents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-oxohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted hexanoates.
Reduction: Formation of ethyl 5-bromo-4-hydroxyhexanoate.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 5-bromo-4-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-oxohexanoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom and the keto group are key functional groups that participate in various chemical reactions. The molecular targets and pathways depend on the specific reactions and applications being investigated.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxohexanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 5-chloro-4-oxohexanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Ethyl 5-iodo-4-oxohexanoate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness
Ethyl 5-bromo-4-oxohexanoate is unique due to the presence of both a bromine atom and a keto group, providing a versatile platform for various chemical transformations
Properties
CAS No. |
75487-13-7 |
|---|---|
Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
ethyl 5-bromo-4-oxohexanoate |
InChI |
InChI=1S/C8H13BrO3/c1-3-12-8(11)5-4-7(10)6(2)9/h6H,3-5H2,1-2H3 |
InChI Key |
AECKHKIAYLJLAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















